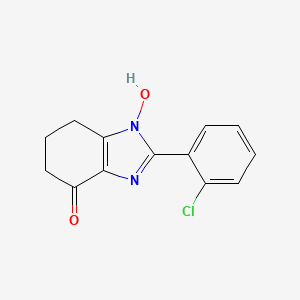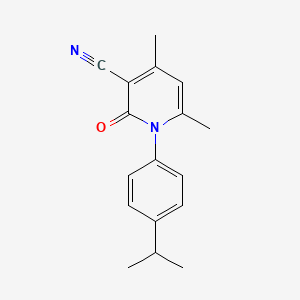
2-(2-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Benzydamine, and it has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of Benzydamine involves the inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a significant role in the inflammatory response, and the inhibition of their production leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Benzydamine has been found to possess various biochemical and physiological effects. It has been shown to inhibit the release of histamine and other inflammatory mediators, leading to a reduction in inflammation. This compound has also been found to possess antioxidant properties, which protect the cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Benzydamine in lab experiments is its well-established pharmacological properties. This compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using Benzydamine in lab experiments is its potential toxicity. This compound has been found to be toxic at high concentrations, and caution should be exercised when working with it.
Zukünftige Richtungen
There are several future directions for the research on Benzydamine. One of the potential applications of this compound is in the treatment of various inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, Benzydamine has been found to possess anti-cancer properties, and further research in this area could lead to the development of new cancer treatments. Finally, the potential use of Benzydamine in the treatment of neurodegenerative diseases such as Alzheimer's disease is an area that requires further investigation.
In conclusion, 2-(2-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one, also known as Benzydamine, is a chemical compound that has gained significant attention in the scientific research community. Its potential applications in various fields such as anti-inflammatory, analgesic, and local anesthetic properties have been extensively studied. Further research in this area could lead to the development of new treatments for various conditions.
Synthesemethoden
The synthesis of Benzydamine involves the condensation of 2-aminobenzimidazole with 2-chlorobenzophenone in the presence of a suitable base. This reaction results in the formation of 2-(2-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one.
Wissenschaftliche Forschungsanwendungen
Benzydamine has been studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and local anesthetic properties. This compound has been used in the treatment of various conditions such as rheumatoid arthritis, acute pharyngitis, and oral mucositis.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-5-2-1-4-8(9)13-15-12-10(16(13)18)6-3-7-11(12)17/h1-2,4-5,18H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKHXNNAIVGZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(N2O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)

![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)

![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)

![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)